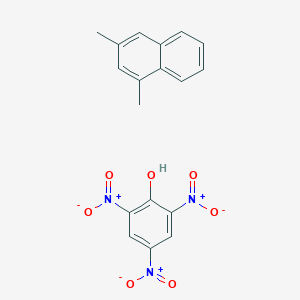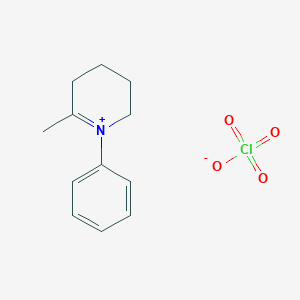
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to neurotoxic compounds, which have been extensively studied in the context of neurodegenerative diseases such as Parkinson’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate typically involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. The use of automated reactors and stringent quality control measures are common in industrial settings to ensure consistent product quality .
化学反応の分析
Types of Reactions
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium ion (MPP+), a neurotoxic metabolite.
Reduction: Reduction reactions can convert the compound back to its tetrahydropyridine form.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or halides.
Major Products Formed
科学的研究の応用
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate has several scientific research applications:
作用機序
The compound exerts its effects primarily through its conversion to 1-methyl-4-phenylpyridinium ion (MPP+). MPP+ selectively targets dopaminergic neurons in the substantia nigra, leading to their destruction. This process involves the inhibition of mitochondrial complex I, resulting in oxidative stress and neuronal death .
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A closely related compound that also serves as a precursor to MPP+.
1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine: Another derivative with similar neurotoxic properties.
Uniqueness
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is unique due to its specific structural configuration, which influences its reactivity and the types of reactions it undergoes. Its role as a precursor to neurotoxic compounds makes it particularly valuable in neurodegenerative disease research .
特性
CAS番号 |
106129-25-3 |
|---|---|
分子式 |
C12H16ClNO4 |
分子量 |
273.71 g/mol |
IUPAC名 |
6-methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium;perchlorate |
InChI |
InChI=1S/C12H16N.ClHO4/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;2-1(3,4)5/h2-4,8-9H,5-7,10H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
RPTHBDJGPNXGBH-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](CCCC1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
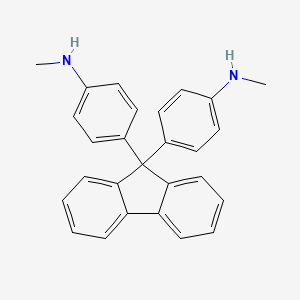
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
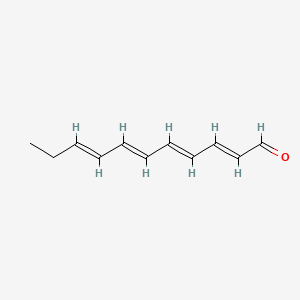
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
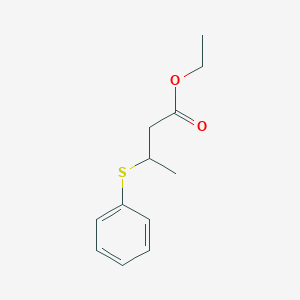
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)

![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
